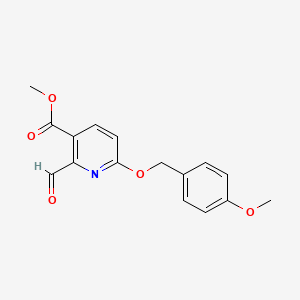![molecular formula C9H11N5OS B11789475 7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11789475.png)
7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a thiomorpholine ring fused to a triazolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the reaction of thiouracil derivatives with hydrazonoyl chlorides under specific conditions. One common method includes the use of a thermal retro Diels-Alder reaction, which allows for the regioselective formation of the desired triazolopyrimidine structure . The reaction conditions often involve heating the reactants to high temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
Medicinal Chemistry: This compound has shown promise as a scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological targets has made it a subject of interest in the study of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation through the inhibition of kinases .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A related compound with different functional groups that may exhibit distinct biological activities.
Uniqueness
7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to the presence of the thiomorpholine ring, which can impart specific electronic and steric properties to the molecule. This uniqueness can influence its binding affinity and selectivity towards various biological targets, making it a valuable scaffold for drug development.
属性
分子式 |
C9H11N5OS |
|---|---|
分子量 |
237.28 g/mol |
IUPAC 名称 |
7-thiomorpholin-4-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C9H11N5OS/c15-9-12-11-8-5-7(10-6-14(8)9)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,12,15) |
InChI 键 |
JUMVAJKSGAJKPL-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1C2=CC3=NNC(=O)N3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)



![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)








